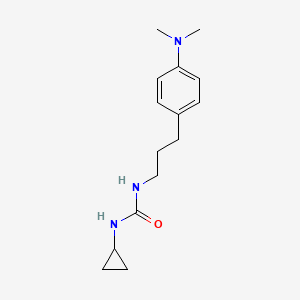
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a dimethylamino-substituted phenyl group
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclopropyl isocyanate with 3-(4-(dimethylamino)phenyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to certain receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s overall conformation and stability, affecting its biological activity. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(4-(dimethylamino)phenyl)urea: Lacks the propyl chain, which may affect its binding properties and biological activity.
1-Cyclopropyl-3-(3-(4-(methylthio)phenyl)propyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(2)14-9-5-12(6-10-14)4-3-11-16-15(19)17-13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNUQSYFIINDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
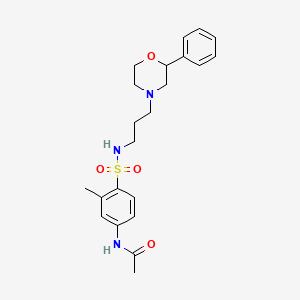
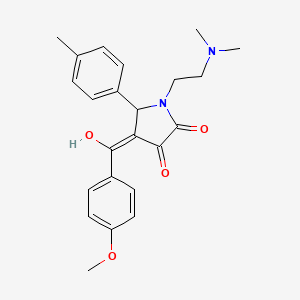
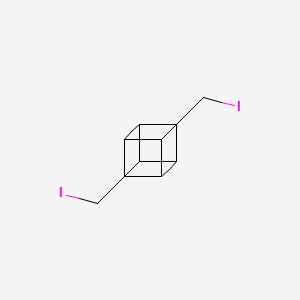
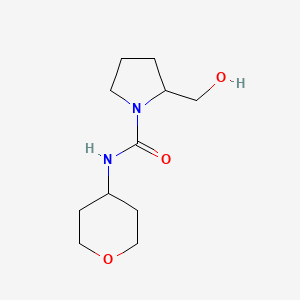
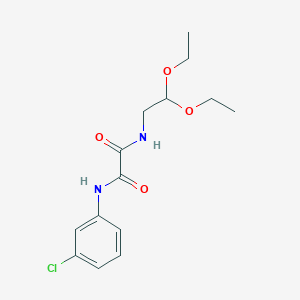
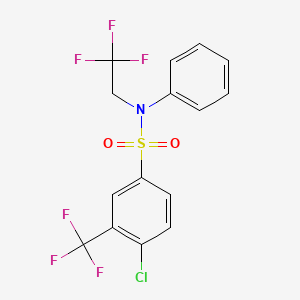
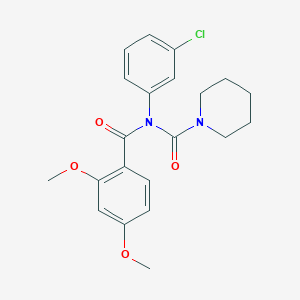
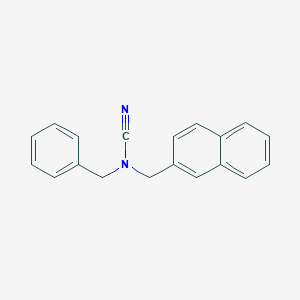
![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)
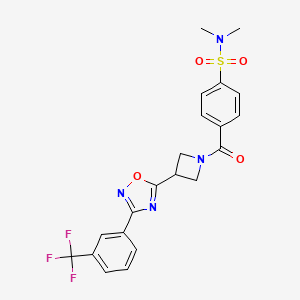
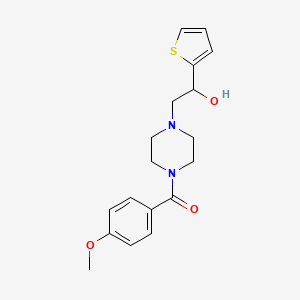

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)
